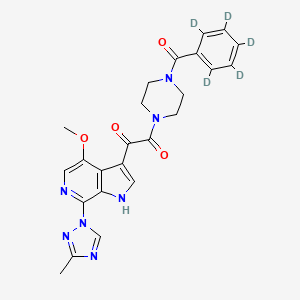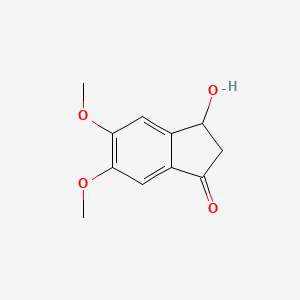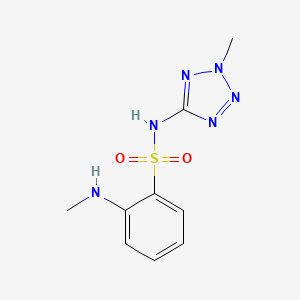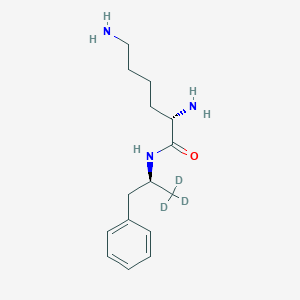palladium(II)](/img/structure/B13437892.png)
Methanesulfonato[2-diphenylphosphino-2',6'-bis(dimethylamino)-1,1-biphenyl](2'-amino-1,1'-biphenyl-2-yl)palladium(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonato2-diphenylphosphino-2’,6’-bis(dimethylamino)-1,1-biphenylpalladium(II) is a complex organometallic compound. It is known for its significant role in catalysis, particularly in cross-coupling reactions. The compound features a palladium center coordinated with methanesulfonate and a bidentate ligand, which includes diphenylphosphino and amino-biphenyl groups. This unique structure imparts the compound with high reactivity and selectivity in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonato2-diphenylphosphino-2’,6’-bis(dimethylamino)-1,1-biphenylpalladium(II) typically involves the reaction of palladium(II) acetate with the corresponding ligands in the presence of methanesulfonic acid. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction. The product is then purified through recrystallization or chromatography to obtain the desired complex in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, ensures consistent quality and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonato2-diphenylphosphino-2’,6’-bis(dimethylamino)-1,1-biphenylpalladium(II) undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidative addition reactions, where the palladium center is oxidized, and new bonds are formed with the substrate.
Reduction: It can also be involved in reductive elimination reactions, where the palladium center is reduced, and the product is released.
Substitution: The compound can undergo ligand exchange reactions, where one ligand is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, organoboranes, and organostannanes. Typical reaction conditions involve the use of solvents such as toluene or THF, and the reactions are often carried out at elevated temperatures (50-100°C) under an inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific substrates and reaction conditions. For example, in cross-coupling reactions, the products are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
Methanesulfonato2-diphenylphosphino-2’,6’-bis(dimethylamino)-1,1-biphenylpalladium(II) has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, which are fundamental in organic synthesis.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It plays a role in the development of new pharmaceuticals by facilitating the formation of complex molecular structures.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science for the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of Methanesulfonato2-diphenylphosphino-2’,6’-bis(dimethylamino)-1,1-biphenylpalladium(II) involves the coordination of the palladium center with the substrate, followed by oxidative addition, transmetalation, and reductive elimination steps. These steps facilitate the formation of new carbon-carbon or carbon-heteroatom bonds. The bidentate ligand stabilizes the palladium center and enhances its reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(diphenylphosphino)ferrocene palladium(II) dichloride
- Palladium(II) acetate
- Palladium(II) chloride
Uniqueness
Methanesulfonato2-diphenylphosphino-2’,6’-bis(dimethylamino)-1,1-biphenylpalladium(II) is unique due to its specific ligand structure, which imparts high reactivity and selectivity in catalytic reactions. The presence of both diphenylphosphino and amino-biphenyl groups provides a balance of electronic and steric properties, making it a versatile catalyst for various chemical transformations.
Eigenschaften
Molekularformel |
C41H43N3O3PPdS- |
|---|---|
Molekulargewicht |
795.3 g/mol |
IUPAC-Name |
2-(2-diphenylphosphanylphenyl)-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine;methanesulfonic acid;palladium;2-phenylaniline |
InChI |
InChI=1S/C28H29N2P.C12H10N.CH4O3S.Pd/c1-29(2)25-19-13-20-26(30(3)4)28(25)24-18-11-12-21-27(24)31(22-14-7-5-8-15-22)23-16-9-6-10-17-23;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h5-21H,1-4H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
InChI-Schlüssel |
VBZIFHNWZRLSMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C(=CC=C1)N(C)C)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(4R)-4-[(2S)-6-methylhept-5-en-2-yl]cyclohexa-1,5-dien-1-yl] trifluoromethanesulfonate](/img/structure/B13437819.png)







![rel-(3S)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline](/img/structure/B13437889.png)

